Dibismuth tritartrate

Overview

Description

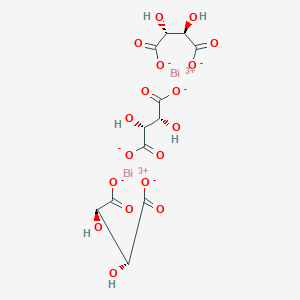

Dibismuth tritartrate is an inorganic compound with the chemical formula C12H24Bi2O24. It is also known as bismuth tartrate. This compound is characterized by its low solubility in water, but it can dissolve in acids, bases, and some organic solvents like ethanol and ether. This compound appears as a colorless or slightly yellow crystalline solid and is known for its stability under light but can decompose at higher temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibismuth tritartrate can be synthesized by reacting tartaric acid with bismuth nitrate. The reaction typically involves dissolving tartaric acid in water and then adding bismuth nitrate solution to it. The mixture is stirred and heated to facilitate the reaction, resulting in the precipitation of this compound. The precipitate is then filtered, washed, and dried to obtain the pure compound .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves precise control of temperature, pH, and concentration of reactants. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: Dibismuth tritartrate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state bismuth compounds.

Reduction: It can be reduced to lower oxidation state bismuth compounds.

Substitution: It can participate in substitution reactions where the tartrate ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents like sodium borohydride and hydrazine are used.

Substitution: Ligands such as chloride, nitrate, and acetate can be used under various conditions.

Major Products Formed:

Oxidation: Bismuth oxide and other higher oxidation state bismuth compounds.

Reduction: Lower oxidation state bismuth compounds.

Substitution: Bismuth compounds with different ligands.

Scientific Research Applications

Chemistry

Dibismuth tritartrate serves as a reagent in organic synthesis and catalysis. Its unique properties allow it to facilitate various chemical transformations, making it valuable in laboratory settings.

Biology

In biological studies, this compound has been investigated for its effects on cellular systems. Notably, it exhibits significant antibacterial properties against Helicobacter pylori, a bacterium associated with gastric ulcers. The compound disrupts bacterial cell membranes and inhibits critical enzymatic functions necessary for bacterial survival.

Medicine

The compound is explored for potential therapeutic applications:

- Antimicrobial Activity: Demonstrated efficacy against H. pylori, with studies showing a significant reduction in bacterial load due to its ability to interfere with bacterial adherence and metabolic processes.

- Cytotoxic Effects: In vitro studies indicate that this compound exhibits cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (WIDR) cancer cells. The compound's IC50 values suggest enhanced efficacy compared to traditional chemotherapeutics like cisplatin.

- Enzyme Inhibition: It inhibits key enzymes involved in bacterial metabolism, leading to reduced viability of pathogens.

The following table summarizes the comparative biological activity of this compound against other compounds:

| Compound | Target Pathogen/Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | H. pylori | 3.2 | Disruption of membrane integrity |

| Cisplatin | MCF-7 (breast cancer) | 6.7 | DNA cross-linking |

| Doxorubicin | WIDR (colon cancer) | 5.0 | Topoisomerase inhibition |

Antibacterial Efficacy

A study evaluated the effectiveness of this compound in eradicating H. pylori infections in vitro, revealing a significant reduction in bacterial load attributed to the compound's interference with bacterial adherence and metabolic processes.

Cytotoxicity Against Cancer Cell Lines

Research conducted by Li et al. assessed the cytotoxic effects of this compound on several human cancer cell lines. Findings indicated IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting a promising avenue for further development in oncology.

Mechanism of Action

The mechanism by which dibismuth tritartrate exerts its effects involves several molecular targets and pathways:

Enzyme Inhibition: It inhibits certain enzymes, affecting metabolic pathways.

Reactive Oxygen Species (ROS) Defense: It attenuates the defense mechanisms against ROS, leading to oxidative stress in cells.

Intracellular Iron Metabolism: It disrupts iron metabolism within cells.

Cell Adhesion: It reduces the adhesion of bacteria to host cells, which is particularly relevant in its antibacterial activity.

Comparison with Similar Compounds

Dibismuth tritartrate can be compared with other bismuth compounds such as:

Bismuth Subcitrate: Used in treating gastrointestinal disorders, but with different molecular targets and mechanisms.

Bismuth Oxychloride: Used in cosmetics and pigments, with distinct physical and chemical properties.

Bismuth Nitrate: Used in various chemical reactions and as a precursor for other bismuth compounds.

Uniqueness: this compound is unique due to its specific tartrate ligand, which imparts distinct chemical properties and reactivity compared to other bismuth compounds. Its stability and solubility characteristics make it suitable for specific applications in chemistry and medicine .

Biological Activity

Dibismuth tritartrate, a bismuth compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

This compound has the chemical formula and is characterized by its dual bismuth (Bi) centers coordinated with tartrate ligands. The compound exhibits unique solubility and stability profiles that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Key mechanisms include:

- Antimicrobial Activity : this compound demonstrates significant antibacterial properties against Helicobacter pylori, a common pathogen associated with gastric ulcers. Studies indicate that bismuth compounds can disrupt bacterial cell membranes and inhibit enzymatic functions critical for bacterial survival .

- Cytotoxic Effects : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (WIDR). The compound's cytotoxicity is enhanced compared to traditional chemotherapeutics like cisplatin, suggesting a potential role in cancer therapy .

- Inhibition of Enzymatic Activity : Bismuth compounds, including this compound, have been found to inhibit key enzymes involved in bacterial metabolism, such as urease and F1-ATPase. This inhibition disrupts essential metabolic pathways in pathogens, leading to reduced viability .

Case Studies

- Antibacterial Efficacy Against H. pylori : A study evaluated the effectiveness of this compound in eradicating H. pylori infections in vitro. Results indicated a significant reduction in bacterial load, attributed to the compound's ability to interfere with bacterial adherence and metabolic processes .

- Cytotoxicity Against Cancer Cell Lines : Research conducted by Li et al. assessed the cytotoxic effects of this compound on several human cancer cell lines. The findings revealed IC50 values significantly lower than those of standard chemotherapeutic agents, indicating a promising avenue for further development in oncology .

Comparative Biological Activity

| Compound | Target Pathogen/Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | H. pylori | 3.2 | Disruption of membrane integrity |

| Cisplatin | MCF-7 (breast cancer) | 6.7 | DNA cross-linking |

| Doxorubicin | WIDR (colon cancer) | 5.0 | Topoisomerase inhibition |

Properties

IUPAC Name |

dibismuth;(2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H6O6.2Bi/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6/t3*1-,2-;;/m111../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULICOHAQXOMED-YDXPQRMKSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Bi2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6591-56-6 | |

| Record name | Bismuth tartrate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006591566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibismuth tritartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH TARTRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKV172B7RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.